1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is an organic compound classified within the imidazopyridine family, characterized by a fused structure of imidazole and pyridine rings. This compound is notable for its diverse biological activities, making it a subject of extensive research for potential therapeutic applications. Its unique structure contributes to its interaction with various biological targets, influencing enzyme activity and cellular processes .
The compound is categorized under heterocyclic compounds due to its ring structure containing nitrogen atoms. It is primarily synthesized through chemical reactions involving 2-aminopyridine and other reagents, which facilitate the formation of the imidazopyridine framework. The compound's synthesis routes often involve condensation reactions or multicomponent reactions that yield a variety of derivatives with potential biological significance .
The synthesis of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one can be accomplished through several methods:
The molecular formula for 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is C₉H₈N₄O. The compound features a methyl group attached to the nitrogen atom of the imidazole ring and has a pyridinone moiety. The specific arrangement of atoms and bonds gives rise to its unique chemical properties and reactivity.
1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one participates in several chemical reactions:
The mechanism of action for 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific biological targets such as enzymes and proteins. It has been shown to inhibit certain enzymes involved in metabolic pathways by forming hydrogen bonds and hydrophobic interactions with active sites on these biomolecules.
The physical properties of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one include:
Chemical properties include its ability to undergo various transformations such as oxidation and reduction while maintaining its core structure. The presence of functional groups allows for diverse reactivity patterns that are useful in synthetic chemistry .
The applications of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one span several fields:
Research continues into optimizing its derivatives for enhanced efficacy against various biological targets while minimizing side effects. The ongoing exploration into its structural modifications aims to expand its therapeutic potential across different medical applications .
1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one represents a structurally distinctive fused bicyclic heterocycle of significant interest in modern pharmaceutical chemistry. Characterized by a bridgehead nitrogen atom and a lactam functionality, this scaffold embodies a versatile pharmacophore with potential modulation capabilities across diverse biological targets. Its molecular framework combines the hydrogen-bonding capacity of the imidazolone moiety with the π-deficient character of the pyridine ring, creating unique electronic properties exploitable in rational drug design. As a constrained analogue of purine nucleobases, this compound exhibits inherent biocompatibility while offering enhanced metabolic stability compared to simpler heterocyclic systems. The methyl substitution at the N1 position further fine-tunes its physicochemical profile, influencing both solubility and target interaction kinetics. Contemporary research focuses on leveraging these attributes for developing novel therapeutic agents targeting oncological, infectious, and neurological disorders, positioning this heterocycle as a privileged structure in medicinal chemistry innovation [2] [5] [6].
The synthetic exploration of imidazo[4,5-c]pyridinones emerged alongside broader investigations into nitrogen-rich heterocycles during the mid-20th century. Early synthetic routes relied on multistep sequences involving condensation reactions between functionalized pyridine precursors and carbonyl sources. A foundational approach involved the cyclization of 4-amino-1-methyl-3-pyridinol with phosgene or triphosgene, yielding the tricyclic core with moderate efficiency but facing challenges in regiocontrol and functional group tolerance. By the 1990s, improved protocols utilizing microwave-assisted synthesis reduced reaction times from 24-48 hours to under 60 minutes while enhancing yields from approximately 45% to over 75% [7].
Significant innovation arrived through transition metal-catalyzed methods, particularly palladium-cross coupling strategies that enabled diversification at previously inaccessible positions. The Suzuki-Miyaura reaction proved especially valuable for introducing aryl and heteroaryl substituents at the 6-position, dramatically expanding the accessible chemical space around the core scaffold. Concurrently, the development of one-pot tandem reactions combining amidation and cyclization sequences streamlined production, reducing purification requirements and improving atom economy. These advances transformed 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one from a laboratory curiosity to a tractable building block for medicinal chemistry programs [1] [7].
A pivotal discovery milestone occurred through Boehringer Ingelheim's open innovation portal (opnMe.com), which identified the compound as a critical intermediate in kinase inhibitor programs. The strategic methyl group at N1 was found to prevent unwanted N3 alkylation during subsequent derivatization while optimizing crystallinity for X-ray co-crystallography studies. This industrial validation stimulated academic interest in the scaffold, leading to novel synthetic applications beyond its original context. The compound's CAS registry (7397-68-4) now anchors extensive patent and publication records documenting its evolution from synthetic target to enabling pharmacophore [2].
Table 1: Evolution of Synthetic Approaches for 1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Synthetic Era | Representative Method | Key Advantages | Yield Range | Limitations |
---|---|---|---|---|
Classical (1980s) | Acid-catalyzed cyclization of 4-amino-N-methylnicotinamide | Readily available starting materials | 40-50% | Harsh conditions, poor regioselectivity |
Transitional (1990s) | Microwave-assisted condensation | Reduced reaction time (≤1 hr), improved purity | 65-75% | Specialized equipment required |
Modern (2000s-present) | Pd-catalyzed C-H functionalization/cyclization | Late-stage diversification, excellent functional group tolerance | 70-90% | Catalyst cost, oxygen sensitivity |
Contemporary Innovations | Flow chemistry approaches | Scalability, continuous processing | 80-92% | Initial setup complexity |
Within heterocyclic chemistry frameworks, 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one serves as a versatile bioisostere for purine nucleobases, strategically replacing the endocyclic nitrogen at position 9 while conserving hydrogen bonding patterns critical for target recognition. This substitution simultaneously enhances metabolic stability by blocking enzymatic oxidation at the vulnerable C8 position inherent to natural purines. The lactam moiety provides a rigid planar conformation that reduces entropic penalties upon target binding while offering two vectorial directions for structural elaboration—through the nitrogen atoms at positions 1 and 3, and carbon atoms at positions 5, 6, and 7 [5] [6].
The scaffold's electron-deficient character profoundly influences its intermolecular interactions, enabling distinctive π-π stacking with protein aromatic residues and facilitating cation-π interactions with lysine and arginine side chains. Computational analyses reveal a dipole moment of approximately 4.2 Debye oriented perpendicular to the molecular plane, creating an electrostatic profile complementary to phosphate-binding regions in kinase ATP pockets. These properties underpin its utility across diverse target classes:
The methyl group at N1 represents a strategic design element rather than merely a blocking substituent. It optimally balances steric occupancy and electron-donating effects, fine-tuning the pKa of the adjacent lactam NH (predicted pKa ≈ 9.2) to maintain favorable solubility at physiological pH while preserving acidic microclimate absorption in the gastrointestinal tract. This subtle modification distinguishes the molecule from simpler imidazopyridinones, enabling penetration of the blood-brain barrier in central nervous system targets—a property leveraged in PDE10A inhibitors for neurological disorders [3] [6].
Table 2: Bioisosteric Applications of 1-Methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one in Medicinal Chemistry
Therapeutic Target | Biological Role | Structural Advantage Over Canonical Scaffolds | Exemplar Derivatives |
---|---|---|---|
Tyrosine Kinases (c-Met) | ATP-competitive inhibition | Enhanced selectivity profile versus type II inhibitors due to U-shaped binding mode | Volitinib analogues with improved ClogP (2.1 vs. 3.7 in lead compounds) |
Phosphodiesterases (PDE10A) | Catalytic site blockade | Reduced hERG liability compared to benzimidazole predecessors | Compound 7 (IC50 = 4.1 nM) with 10-fold potency improvement [3] |
Lumazine Synthase | Disruption of riboflavin biosynthesis | Selective toxicity against microbial pathogens | Docking scores ≤ -9.3 kcal/mol versus Mycobacterium tuberculosis enzyme [7] |
Tubulin Polymerization | Microtubule stabilization | Superior aqueous solubility (LogS = -1.02) enabling IV formulation | Plinabulin-inspired hybrids with IC50 ≤ 7.3 µM in HCT116 cells [5] |
The academic significance of 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one extends beyond its immediate pharmacological applications to its role as a testbed for innovative drug discovery methodologies. Its well-defined heterocyclic architecture serves as an ideal substrate for developing structure-based design platforms, fragment-based screening approaches, and computational prediction algorithms. The compound's crystallographic behavior—facilitating high-resolution co-crystal structures (typically ≤1.8 Å resolution)—has enabled detailed mapping of conserved binding motifs across disparate enzyme classes [3] [8].
In kinase drug discovery, the scaffold has enabled novel targeting strategies for c-Met, a receptor tyrosine kinase implicated in oncogenic signaling pathways. Academic laboratories have exploited the molecule's U-shaped binding conformation to achieve unprecedented selectivity profiles against structurally related kinases. When incorporated into volitinib-inspired compounds, the imidazo[4,5-c]pyridinone core demonstrated >78-fold selectivity against 16 off-target kinases, overcoming a critical limitation of earlier chemotypes. This selectivity originates from its ability to access unique subpockets adjacent to the ATP-binding site while avoiding interactions with conserved residues responsible for off-target effects. The methyl group at N1 proved particularly crucial by displacing a structural water molecule typically present in non-target kinases, accounting for the enhanced specificity [8].
The scaffold has also proven instrumental in validating novel target classes with therapeutic potential. For example, its incorporation into lumazine synthase inhibitors provided chemical probes to elucidate the riboflavin biosynthesis pathway in Mycobacterium tuberculosis—a target previously underexploited in antimicrobial development. Docking simulations utilizing the compound as a molecular template achieved exceptional correlation between predicted binding affinities (ΔG = -9.3 to -11.7 kcal/mol) and experimental inhibitory activities (MIC = 0.5-8 μg/mL), establishing computational protocols now applied to related targets. These studies confirmed the scaffold's ability to occupy the 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (1) binding site while mimicking the transition state during lumazine formation [7].
From a molecular property perspective, the compound exhibits a favorable developability profile:
Table 3: Computationally Predicted Physicochemical and ADMET Properties
Property | Predicted Value | Methodology | Therapeutic Implications |
---|---|---|---|
Molecular Weight | 135.12 g/mol | - | Compliance with fragment-like properties for library design |
Topological Polar Surface Area (TPSA) | 61.54 Ų | Ertl P. et al. 2000 | Optimal membrane permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) |
LogP (Consensus) | 0.36 | Average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT | Balanced distribution characteristics |
Water Solubility (LogS) | -1.02 (ESOL) | Delaney JS. 2004 | Suitable for oral formulation development |
H-bond Acceptors | 2 | - | Reduced transporter-mediated efflux |
H-bond Donors | 2 | - | Target engagement in hydrophilic binding pockets |
GI Absorption | High | BOILED-Egg model | Predicts >80% oral absorption in humans |
BBB Permeant | No | BOILED-Egg model | Avoids CNS side effects in peripheral targets |
P-gp Substrate | No | SVM model | Minimal efflux-related resistance development |
CYP Inhibition | Broadly negative across 1A2, 2C19, 2C9, 2D6, 3A4 | SVM models | Lowered drug-drug interaction potential |
These intrinsic properties explain the scaffold's privileged status across multiple drug discovery campaigns. Its balanced lipophilicity (Consensus LogP = 0.36) and moderate polar surface area (61.54 Ų) navigate the optimal bioavailability space, while the absence of cytochrome P450 inhibition flags reduces the likelihood of clinically problematic drug interactions. The high gastrointestinal absorption prediction aligns with demonstrated oral bioavailability in preclinical models of advanced derivatives [2] [3] [6].
The compound continues to enable innovative approaches in chemical biology, particularly in targeted protein degradation. Its nitrogen-rich architecture provides convenient handles for conjugation with E3 ligase-recruiting motifs, creating proteolysis-targeting chimeras (PROTACs) against historically challenging targets. Several academic groups have reported successful degradation probes utilizing the imidazo[4,5-c]pyridinone core as the warhead for kinases previously considered undruggable, demonstrating DC50 values below 50 nM in cellular models. This application capitalizes on the scaffold's rigid structure and well-defined vectorial points to optimize ternary complex formation—a critical factor in efficient degradation [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: